molecular formula C10H12N4O4 B13984050 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Cat. No.: B13984050
M. Wt: 252.23 g/mol
InChI Key: JBYVESDKDLONFS-UHFFFAOYSA-N
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Description

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to a piperazine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the piperazine and carboxylic acid functionalities. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to produce 4-nitropyridine .

Industrial Production Methods

Industrial production of this compound may employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is unique due to its combination of a nitro group, pyridine ring, piperazine ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

InChI

InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16)

InChI Key

JBYVESDKDLONFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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